(R)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: This compound is similar in structure but contains a trifluoromethyl group instead of a trifluoromethoxy group.
®-3-Amino-2-(3-(trifluoromethyl)benzyl)propanoic acid: Another similar compound with a trifluoromethyl group attached to the benzyl moiety.
Uniqueness: ®-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F3NO3 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
QGQLAUJNHCGALO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O |
Origin of Product |
United States |
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